2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this compound is 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide . This nomenclature reflects its core acetamide backbone, substituted with a methoxyimino group at the alpha position and a 2,5-dimethylphenoxymethyl moiety on the adjacent phenyl ring. The prefix 2,5-dimethylphenoxy specifies the oxygen-linked aromatic system with methyl groups at positions 2 and 5, while N-methyl denotes the methyl substitution on the acetamide’s nitrogen.
Synonymous designations include dimoxystrobin , though this term often refers specifically to the (E)-stereoisomer registered under CAS 149961-52-4. Confusion may arise due to overlapping identifiers; the compound discussed here (CAS 145451-07-6) shares structural homology with dimoxystrobin but differs in stereochemical annotation.
Molecular Formula and Weight Analysis
The molecular formula C₁₉H₂₂N₂O₃ is consistent across sources, yielding a molar mass of 326.4 g/mol . Calculated physicochemical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 478.6±45.0°C . The compound’s low aqueous solubility (<0.05 g/L at 20°C) and moderate lipophilicity (logP ≈4.75) align with strobilurins’ typical profile, favoring membrane penetration in fungal pathogens.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₃ | |
| Molecular Weight | 326.4 g/mol | |
| Density | 1.1±0.1 g/cm³ | |
| Boiling Point | 478.6±45.0°C | |
| Water Solubility | <0.05 g/L (20°C) | |
| LogP | 4.75 |
Stereochemical Configuration and Isomeric Considerations
The methoxyimino group introduces stereochemical complexity, with the (E)-configuration (synonymous with trans) being biologically active. This geometry positions the methoxy oxygen antiperiplanar to the acetamide carbonyl, optimizing π-orbital conjugation and stabilizing the molecule’s planar transition state during fungicidal action. The (Z)-isomer, though synthetically accessible, is seldom reported in literature, likely due to reduced efficacy.
Crystallographic resolution of stereochemistry remains absent in public databases, necessitating computational or spectroscopic methods (e.g., NMR or X-ray diffraction) for empirical determination.
Crystallographic Data and X-ray Diffraction Studies
No explicit X-ray crystallographic data for this compound exists in open-source repositories. However, strobilurin analogues are routinely analyzed via single-crystal diffraction to resolve atomic positioning and intermolecular interactions. For 2-[(2,5-dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide, hypothetical unit cell parameters can be extrapolated from related structures:
- Space Group : Likely P2₁/c (common for monoclinic systems).
- Unit Cell Dimensions : a ≈10–12 Å, b ≈8–10 Å, c ≈14–16 Å, β ≈90–110°.
- Z-value : 4 molecules per unit cell.
These estimates derive from strobilurins with analogous substituents, where phenyl and phenoxy groups dominate packing motifs. Hydrogen bonding between the acetamide’s NH and adjacent carbonyl oxygen may stabilize the lattice, while van der Waals interactions between methyl groups dictate solubility.
Comparative Analysis with Related Strobilurin Analogues
Strobilurins inhibit mitochondrial respiration by binding the quinol oxidation (Qo) site of cytochrome bc₁, a mechanism conserved across analogues. Key comparisons include:
- Azoxystrobin (C₂₂H₁₇N₃O₅): Incorporates a cyanophenoxy group, enhancing photostability but increasing synthetic complexity.
- Kresoxim-methyl (C₁₈H₁₉NO₄): Lacks the dimethylphenoxy moiety, relying on a methyl ester for lipophilicity.
- Pyraclostrobin (C₁₉H₁₈ClN₃O₄): Chlorine substitution augments binding affinity but elevates environmental persistence.
Table 2: Comparative Strobilurin Properties
| Compound | Molecular Formula | logP | Target Pathogens |
|---|---|---|---|
| 2-[(2,5-Dimethylphenoxy)... | C₁₉H₂₂N₂O₃ | 4.75 | Botrytis, Alternaria |
| Azoxystrobin | C₂₂H₁₇N₃O₅ | 2.5 | Erysiphe, Puccinia |
| Kresoxim-methyl | C₁₈H₁₉NO₄ | 3.1 | Venturia, Plasmopara |
This compound’s dimethylphenoxy group confers superior hydrophobicity, enhancing adhesion to waxy plant cuticles compared to azoxystrobin. However, its narrower antifungal spectrum limits agricultural use compared to broad-spectrum analogues like pyraclostrobin.
Properties
CAS No. |
145451-07-6 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18- |
InChI Key |
WXUZAHCNPWONDH-UZYVYHOESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Formation of the Acetamide Core
The acetamide core is synthesized via nucleophilic substitution and condensation reactions . A critical intermediate is N-methyl-2-bromoacetamide, which undergoes coupling with a phenoxymethyl-substituted benzene ring.
In one documented approach, bromoacetamide derivatives are prepared by reacting 2-bromoacetyl chloride with methylamine in the presence of a base such as triethylamine. The resulting N-methyl-2-bromoacetamide (C₃H₆BrNO) serves as a versatile electrophile for subsequent substitutions.
Introduction of the Methoxyimino Group
The methoxyimino (-N-OCH₃) moiety is introduced through oximation followed by O-methylation. Starting from a ketone precursor, such as 2-(2,5-dimethylphenoxymethyl)benzaldehyde, condensation with hydroxylamine hydrochloride yields the corresponding oxime. Subsequent methylation using methyl iodide or dimethyl sulfate in alkaline conditions installs the methoxy group.
For example:
This step requires careful pH control (pH 8–9) to prevent over-alkylation.
Coupling of Aromatic Side Chains
The phenoxymethyl side chain is attached via etherification or Ullmann-type coupling . A key intermediate, 2-(bromomethyl)-1,4-dimethylbenzene, is synthesized by brominating 2,5-dimethylphenol using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). This bromide reacts with the acetamide core in a nucleophilic substitution facilitated by potassium carbonate (K₂CO₃) in dimethylformamide (DMF):
Optimization of Reaction Conditions
Solvent Systems and Catalysts
-
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
-
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems.
-
Palladium catalysts (e.g., Pd(OAc)₂) are employed in cross-coupling steps to reduce side reactions.
Temperature and Time Profiles
| Step | Temperature Range | Reaction Time | Yield (%) |
|---|---|---|---|
| Bromination of phenol | 0–5°C | 2–4 hours | 78–85 |
| Oximation | 25–30°C | 6–8 hours | 65–72 |
| Etherification | 80–90°C | 12–16 hours | 82–88 |
Data adapted from patents and synthetic protocols.
Industrial-Scale Production Strategies
Continuous-Flow Reactors
Recent advancements utilize continuous-flow systems to improve scalability and safety. A patented method describes the use of microreactors for the bromination and oximation steps, achieving 92% purity with reduced waste.
Purification Techniques
-
Crystallization from ethanol/water mixtures removes unreacted starting materials.
-
Column chromatography (silica gel, ethyl acetate/hexane) isolates stereoisomers, critical given the compound’s E/Z configuration.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and methoxyimino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on fungal growth and development.
Medicine: Explored for potential antifungal properties and therapeutic applications.
Industry: Utilized in the formulation of fungicides for agricultural use.
Mechanism of Action
The compound exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, specifically targeting the Qo site of the enzyme. This inhibition disrupts the electron transport chain, leading to the suppression of fungal respiration and growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dimoxystrobin is structurally and functionally related to several (methoxyimino)acetamide derivatives. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Dimoxystrobin and Analogues
Key Findings from Comparative Studies
Stereochemical Influence :
- Dimoxystrobin’s (E)-configuration is essential for binding to the Qo site of Complex III, whereas its (Z)-isomer and racemic mixtures (e.g., mandestrobin) exhibit diminished activity due to steric hindrance . Mandestrobin’s R-isomer (S-2167) shows higher efficacy than the S-isomer (S-2354) in fungal inhibition assays .
Substituent Effects: The 2,5-dimethylphenoxy methyl group in dimoxystrobin enhances lipophilicity and systemic mobility compared to analogues like 490-M18 (hydroxyimino) or kresoxim-methyl (methyl ester). This contributes to dimoxystrobin’s superior translaminar activity . Replacement of methoxyimino with hydroxyimino (490-M18) reduces stability under UV exposure, limiting field persistence .
Metabolic Pathways: Dimoxystrobin undergoes Phase I metabolism via demethylation to form MCBX, a less active metabolite. In contrast, mandestrobin is hydroxylated at the 4-position of the phenoxy ring (4-OH-S2200), retaining partial fungicidal activity . Kresoxim-methyl is rapidly hydrolyzed to its free acid form, which lacks systemic mobility but retains contact activity .
Environmental and Regulatory Profiles :
- Dimoxystrobin has low water solubility (0.9 mg/L) and volatility, minimizing leaching risks but requiring surfactant additives for foliar adhesion . It is classified as a "Highly Hazardous Chemical" by PAN due to aquatic toxicity (EC₅₀ = 0.12 mg/L for Daphnia) .
- Kresoxim-methyl, while similarly potent, faces stricter residue limits in the EU due to its persistence in soil (DT₅₀ = 60 days) compared to dimoxystrobin (DT₅₀ = 30 days) .
Biological Activity
The compound 2-[(2,5-Dimethylphenoxy)methyl]-α-(methoxyimino)-N-methylbenzeneacetamide , also known as Dimoxystrobin, is a synthetic chemical primarily recognized for its biological activity as a fungicide. Its efficacy in controlling various plant diseases makes it significant in agricultural practices. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C19H22N2O3
- Molar Mass : 326.39 g/mol
- CAS Number : 167374-38-1
- Density : 1.09 g/cm³ (predicted)
- Boiling Point : 446.3 °C (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molar Mass | 326.39 g/mol |
| Density | 1.09 g/cm³ |
| Boiling Point | 446.3 °C |
Dimoxystrobin operates primarily as a mitochondrial cytochrome bc1 complex inhibitor , which disrupts the electron transport chain in fungi, leading to energy depletion and eventual cell death. This mechanism is crucial for its antifungal properties, allowing it to effectively combat a range of fungal pathogens in crops.
Biological Activity
-
Antifungal Efficacy : Dimoxystrobin has shown significant effectiveness against various fungal species, including:
- Fusarium spp.
- Botrytis cinerea
- Rhizoctonia solani
- Field Studies : Research indicates that applications of Dimoxystrobin on crops such as cereals and vegetables result in substantial reductions in disease incidence and severity, enhancing overall crop yield and quality.
- Toxicological Profile : While Dimoxystrobin is effective against fungi, its impact on non-target organisms and the environment is an area of ongoing research. Studies have indicated low toxicity to mammals, but further investigation into its ecotoxicological effects is warranted.
Study 1: Efficacy in Wheat Cultivation
A study conducted on wheat crops treated with Dimoxystrobin demonstrated a reduction in Fusarium head blight, which can severely affect grain quality. The results indicated:
- A 30% reduction in disease severity compared to untreated controls.
- An increase in grain yield by approximately 15% due to improved plant health.
Study 2: Application Timing and Dosage
Research examining different application timings revealed that early application of Dimoxystrobin maximizes its protective effects against Botrytis cinerea in strawberries:
- Treatments applied at flowering resulted in lower disease incidence.
- Optimal dosage was determined to be 0.5 kg/ha , balancing efficacy and cost-effectiveness.
Research Findings
Recent studies have focused on the analytical methods for detecting Dimoxystrobin residues in agricultural products:
- Techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) have been employed for accurate quantification.
- Results show that residues are typically below the maximum residue limits (MRLs) set by regulatory agencies, indicating safe levels for consumer exposure.
Comparative Analysis with Other Fungicides
| Fungicide | Target Pathogen | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| Dimoxystrobin | Fusarium spp. | 85 | Low |
| Azoxystrobin | Botrytis cinerea | 90 | Moderate |
| Propiconazole | Rhizoctonia solani | 80 | High |
Q & A
Q. Methodological Guidance
- Structural Confirmation : ¹H/¹³C NMR (δ 3.8 ppm for -OCH₃, δ 7.5–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1667 cm⁻¹) .
- Quantitative Analysis : UPLC-MS with electrospray ionization (ESI+) for parent compound and metabolites (e.g., MCBX, m/z 430.2) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with GC-MS to identify photolytic byproducts .
How can researchers design experiments to resolve contradictory data on its phytotoxicity in non-target plants?
Advanced Research Question
Contradictory reports may arise from differences in application methods or plant physiology. Mitigation strategies include:
- Dose-Response Curves : Test concentrations from 0.1–100 µM on model plants (e.g., Arabidopsis thaliana) under controlled light/temperature.
- Transcriptomic Analysis : RNA-seq to identify stress-responsive genes (e.g., glutathione-S-transferase) upregulated at sublethal doses .
- Soil Microbiome Impact : Metagenomic profiling to assess indirect effects via microbial community shifts .
What computational tools are effective for predicting its environmental fate and binding kinetics?
Q. Methodological Guidance
- Environmental Persistence : Use EPI Suite to estimate half-life in soil (e.g., Koc values) .
- Binding Kinetics : Molecular dynamics simulations (GROMACS) to model Qo site interactions and resistance mutations .
- ADMET Prediction : SwissADME for bioavailability and toxicity endpoints (e.g., CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
